Cas no 26250-90-8 (N-Boc-3-amino-2-benzylpropionic Acid)

N-Boc-3-amino-2-ベンジルプロピオン酸は、保護基としてtert-ブトキシカルボニル(Boc)を有する重要な有機中間体です。この化合物は、ベンジル基とカルボン酸基を有する構造的特徴から、医薬品合成やペプチド化学において幅広く利用されています。Boc基の導入により、アミン部位の選択的な保護が可能であり、酸性条件下での脱保護が容易な点が利点です。高い純度と安定性を備えており、多段階合成反応においても優れた性能を発揮します。特に非天然アミノ酸や生理活性化合物の合成において、重要な構築ブロックとして機能します。

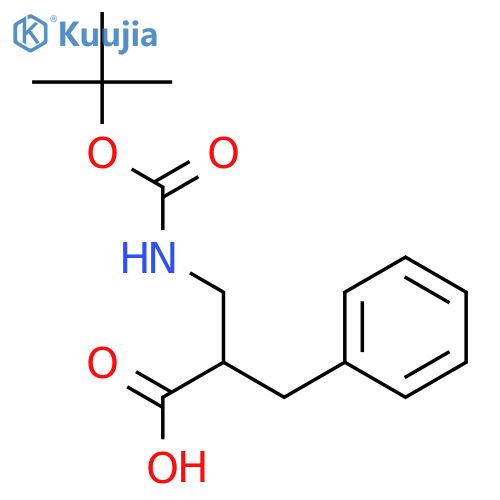

26250-90-8 structure

商品名:N-Boc-3-amino-2-benzylpropionic Acid

N-Boc-3-amino-2-benzylpropionic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid

- 2-Benzyl-3-(tert-Butoxycarbonylamino)propanoic acid

- 2-((tert-butoxycarbonyl)aminomethyl)-3-phenylpropanoic acid

- 2-BENZYL-3-TERT-BUTOXYCARBONYLAMINO-PROPIONIC ACID

- N-Boc-3-amino-2-benzylpropionic acid

- (+)-(R)-4-(tert-Butoxycarbonylamino)-3-phenylbutanoic acid

- (R)-2-[(tert-butoxycarbonylamino)methyl]-3-phenylpropanoic acid

- (R)-2-{[(tert-butoxycarbonyl)amino]methyl}-3-phenylpropionic acid

- (R)-3-N-Boc-Amino-1-Cbz-piperidine

- (R)-benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate

- AK-51620

- AKOS01

- Benzyl (3R)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate

- BR-51620

- CTK8D4062

- FT-0687347

- rac-Boc-β2-hoMophenylalanine

- SureCN2063481

- Boc-β2-HPhe-OH

- 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoicacid

- 2-benzyl-3-[[(tert-butoxy)carbonyl]amino]propanoic acid

- PS-4218

- EN300-1071155

- AKOS015996822

- 2-(N-Boc-aminomethyl)-3-phenylpropanoic acid

- Boc-(S)-3-amino-2-benzylpropanoic acid

- SCHEMBL1186455

- 6-CHLORO-3,4-DIHYDRO-2H-BENZO[1,4]OXAZINE-2-CARBOXYLICACIDETHYLESTER

- rac-Boc- 2-homophenylalanine

- HY-W042426

- (r,s)-boc-3-amino-2-benzyl-propionic acid

- rac 3-Bocamino-2-benzyl-propionic acid

- N-(tert-butoxycarbonyl)-2-benzyl-beta-alanine

- 2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid

- MFCD07372495

- 3-amino-2-benzylpropanoic acid, n-boc protected

- FT-0771921

- DTXSID70626938

- 2-benzyl-3-((t-butoxycarbonyl)amino)propanoic acid

- J-502181

- rac-Boc-

- AB34727

- (r,s)-2-benzyl-3-(boc-amino)propanoic acid

- FT-0648253

- rac-Boc-beta2-homophenylalanine, >=96% (HPLC)

- CS-0035429

- (S)-N-Boc-3-amino-2-benzylpropanoic Acid

- ZYCITKXROAFBAR-UHFFFAOYSA-N

- W13145

- 26250-90-8

- Z1505700558

- SY030844

- 2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- FT-0770897

- AB34729

- a-[(Boc-amino)methyl]-benzenepropanoic acid

- Benzenepropanoic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-

- 3-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-2-(phenylmethyl)propanoic acid

- rac-Boc-beta2-homophenylalanine

- A2-homophenylalanine

- PB41546

- AM20080562

- 2-Benzyl-3-tertbutoxycarbonylaminopropionic acid

- MFCD03003690

- 2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acid

- 2-(tert-butoxycarbonylamino-methyl)-3-phenyl-propionic acid

- DB-011738

- (2S)-2-Benzyl-3-((tert-butoxycarbonyl)-amino)propanoic acid

- (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoicacid

- DB-011767

- N-Boc-3-amino-2-benzylpropionic Acid

-

- MDL: MFCD03003690

- インチ: 1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)

- InChIKey: ZYCITKXROAFBAR-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NCC(C(O)=O)CC1=CC=CC=C1)=O)C

計算された属性

- せいみつぶんしりょう: 279.14713

- どういたいしつりょう: 279.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 8

- 複雑さ: 329

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

- PSA: 75.63

N-Boc-3-amino-2-benzylpropionic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1071155-5.0g |

2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

26250-90-8 | 95.0% | 5.0g |

$504.0 | 2025-03-21 | |

| TRC | B603158-5g |

N-Boc-3-amino-2-benzylpropionic Acid |

26250-90-8 | 5g |

$ 65.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1042571-250mg |

Benzenepropanoic acid, -[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- |

26250-90-8 | 95% | 250mg |

$205 | 2023-09-04 | |

| Chemenu | CM124666-1g |

2-benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid |

26250-90-8 | 95% | 1g |

$252 | 2021-06-09 | |

| Fluorochem | 031857-1g |

2-Benzyl-3-tert-butoxycarbonylamino-propionic acid |

26250-90-8 | 95% | 1g |

£120.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A96480-1g |

(R,S)-Boc-3-amino-2-benzyl-propionic acid |

26250-90-8 | 97% | 1g |

¥2029.0 | 2022-10-09 | |

| Ambeed | A734745-1g |

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid |

26250-90-8 | 95% | 1g |

$248.0 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I169134-500mg |

N-Boc-3-amino-2-benzylpropionic Acid |

26250-90-8 | 96% | 500mg |

¥1799.90 | 2023-09-02 | |

| abcr | AB243497-5g |

3-Amino-2-benzylpropanoic acid, N-BOC protected, 98%; . |

26250-90-8 | 98% | 5g |

€581.70 | 2024-04-15 | |

| 1PlusChem | 1P002SXH-250mg |

Benzenepropanoic acid, α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- |

26250-90-8 | ≥ 99% (HPLC) | 250mg |

$162.00 | 2025-03-20 |

N-Boc-3-amino-2-benzylpropionic Acid 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

26250-90-8 (N-Boc-3-amino-2-benzylpropionic Acid) 関連製品

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26250-90-8)N-Boc-3-amino-2-benzylpropionic Acid

清らかである:99%

はかる:1g

価格 ($):313.0